Cas no 6456-74-2 (tert-Butyl 2-aminoacetate)

tert-Butyl 2-aminoacetate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 2-aminoacetate
- tert-Butyl glycinate~H-Gly-OtBu
- Glycine tert-butyl ester
- GLYCINETERTBUTYLESTERHCL
- Glycin-tert-butyl ester
- tert-Butyl glycinate
- glycine-t-butyl ester
- H-Gly-OtBu
- FT-0600372
- tert-butyl aminoacetate
- GLYCINE t-BUTYL ESTER
- Glycine tert-Butyl Este
- H-Gly-OBut
- SJMDMGHPMLKLHQ-UHFFFAOYSA-N
- SCHEMBL44143
- glycine tert.-butyl ester
- glycine-tert-butylester
- Aminoacetic acid t-butyl ester
- glycine tert-butylester
- DL-Glycine tert-butyl ester
- BCP26160
- DTXSID60214823
- glycine-t-butylester
- glycine 1,1-dimethylethyl ester
- glycine-tert-butyl ester
- HY-W007408
- AKOS009157087
- SY022366
- [(tert-Butoxycarbonyl)methyl]amine
- glycine-ter-butyl ester
- CS-W007408
- 1,1-Dimethylethyl glycinate
- Amino-acetic acid tert-butyl ester
- MFCD00038194
- EN300-84157
- AM62773
- t-butyl 2-aminoacetate
- DS-17573
- 6456-74-2
- tert-Butyl2-aminoacetate
- Aminoacetic acid tert-butyl ester
- glycine tert butyl ester
- 2-amino-acetic acid tert-butyl ester
- glycine t-butylester
- Tert-Butyl 2-aminoacetate;Glycine tert-butyl ester
- Glycine, tert-butyl ester (6CI,7CI,8CI)
- t-Butyl glycinate
- Glycine, 1,1-dimethylethyl ester
- DTXCID90137314
-
- MDL: MFCD00038194
- インチ: 1S/C6H13NO2/c1-6(2,3)9-5(8)4-7/h4,7H2,1-3H3
- InChIKey: SJMDMGHPMLKLHQ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)CN
- BRN: 2039000
計算された属性
- せいみつぶんしりょう: 131.09500
- どういたいしつりょう: 131.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 52.3A^2
- 疎水性パラメータ計算基準値(XlogP): 0.2
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色结晶粉末/无色 透明液体
- 密度みつど: 0.960(lit.)
- ふってん: 145.7℃ at 760 mmHg
- フラッシュポイント: 29-31°C/2mm
- 屈折率: 1.4240
- すいようせい: Miscible with acetone and methanol. Slightly miscible with ehtanol. Immiscible with water.
- PSA: 52.32000
- LogP: 0.98710
- かんど: Air Sensitive
tert-Butyl 2-aminoacetate セキュリティ情報
- 危険カテゴリコード: R 36/38:目と皮膚に刺激性がある。
- セキュリティの説明: S26-S36/37/39
- リスク用語:R36/38
- セキュリティ用語:S26;S36/37/39
tert-Butyl 2-aminoacetate 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
tert-Butyl 2-aminoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1043912-1000g |
tert-butyl glycinate |
6456-74-2 | 95% | 1000g |
$705 | 2023-09-04 | |
Chemenu | CM119469-100g |
Glycine tert-Butyl Este |
6456-74-2 | 97% | 100g |
$*** | 2023-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G80520-25g |
tert-Butyl 2-aminoacetate |
6456-74-2 | 25g |
¥258.0 | 2021-09-09 | ||
eNovation Chemicals LLC | D402122-1g |
tert-Butyl glycinate |
6456-74-2 | 97% | 1g |
$100 | 2024-06-05 | |
Enamine | EN300-84157-0.05g |
tert-butyl 2-aminoacetate |
6456-74-2 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-84157-0.25g |
tert-butyl 2-aminoacetate |
6456-74-2 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
TRC | B810023-100mg |
tert-Butyl 2-Aminoacetate |
6456-74-2 | 100mg |
$ 80.00 | 2022-06-06 | ||
Chemenu | CM119469-100g |
Glycine tert-Butyl Este |
6456-74-2 | 97% | 100g |
$143 | 2021-06-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021728-25g |
tert-Butyl 2-aminoacetate |
6456-74-2 | 97% | 25g |
¥122 | 2024-05-22 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021728-1g |
tert-Butyl 2-aminoacetate |
6456-74-2 | 97% | 1g |
¥28 | 2024-05-22 |
tert-Butyl 2-aminoacetate サプライヤー
tert-Butyl 2-aminoacetate 関連文献
-
Seunga Woo,Yong-Gyun Kim,Baegeun Lim,Jiin Oh,Yeonji Lee,Hyeri Gwon,Keepyung Nahm RSC Adv. 2018 8 2157
-
Lily Li,María de Guadalupe Jaraquemada-Peláez,Eduardo Aluicio-Sarduy,Xiaozhu Wang,Todd E. Barnhart,Weibo Cai,Valery Radchenko,Paul Schaffer,Jonathan W. Engle,Chris Orvig Dalton Trans. 2020 49 5547
-
Wen-Zhe Wang,Hao-Ran Shen,Jian Liao,Wei Wen,Qi-Xiang Guo Org. Chem. Front. 2022 9 1422
-
Thomas Hjelmgaard,Sophie Faure,Dan Staerk,Claude Taillefumier,John Nielsen Org. Biomol. Chem. 2011 9 6832
-
Lukas Junk,Uli Kazmaier Org. Biomol. Chem. 2016 14 2916
-
Barry M. Trost,Xiaoxun Li Chem. Sci. 2017 8 6815
-
Martin Kellert,Paul Hoppenz,Peter L?nnecke,Dennis J. Worm,Bernd Riedl,Johannes Koebberling,Annette G. Beck-Sickinger,Evamarie Hey-Hawkins Dalton Trans. 2020 49 57
-
Jessica E. Boles,Charlotte Bennett,Jennifer Baker,Kira L. F. Hilton,Hiral A. Kotak,Ewan R. Clark,Yifan Long,Lisa J. White,Hin Yuk Lai,Charlotte K. Hind,J. Mark Sutton,Michelle D. Garrett,Anne Cheasty,Jose L. Ortega-Roldan,Mark Charles,Cally J. E. Haynes,Jennifer R. Hiscock Chem. Sci. 2022 13 9761
-
Saeideh Soleimanpour,Adai Colom,Emmanuel Derivery,Marcos Gonzalez-Gaitan,Aurelien Roux,Naomi Sakai,Stefan Matile Chem. Commun. 2016 52 14450
-
Izidor Sosi?,Ale?a Bricelj,Christian Steinebach Chem. Soc. Rev. 2022 51 3487
tert-Butyl 2-aminoacetateに関する追加情報
Introduction to Tert-Butyl 2-Aminoacetate (CAS No. 6456-74-2)
Tert-Butyl 2-aminoacetate, with the chemical compound identifier CAS No. 6456-74-2, is a versatile intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its tert-butyl and aminoacetate functional groups, has garnered significant attention due to its utility in the development of novel therapeutic agents and fine chemicals. The unique structural properties of tert-butyl 2-aminoacetate make it a valuable building block for various synthetic pathways, particularly in the construction of complex molecular architectures.
The CAS No. 6456-74-2 registry number ensures standardized identification and classification, facilitating its use in both academic research and industrial applications. As a derivative of aminoacetic acid, tert-butyl 2-aminoacetate possesses both nucleophilic and electrophilic sites, enabling diverse chemical transformations. These attributes have positioned it as a key reagent in the synthesis of chiral compounds, which are increasingly important in the development of enantiomerically pure drugs.
In recent years, advancements in medicinal chemistry have highlighted the role of tert-butyl 2-aminoacetate in the design of bioactive molecules. Its incorporation into pharmacophores has been shown to enhance binding affinity and selectivity towards target proteins. For instance, studies have demonstrated its efficacy in the synthesis of protease inhibitors, which are critical in treating conditions such as cancer and inflammation. The tert-butyl group, in particular, contributes to steric hindrance, which can optimize molecular interactions within biological systems.
Moreover, the aminoacetate moiety serves as a hydrogen bond acceptor and donor, improving solubility and bioavailability of drug candidates. This dual functionality has been exploited in the development of peptidomimetics, where tert-butyl 2-aminoacetate acts as a scaffold for mimicking natural peptides with enhanced stability and pharmacokinetic profiles. Recent publications highlight its application in creating constrained amino acids, which exhibit improved metabolic resistance and reduced immunogenicity.
The pharmaceutical industry has also leveraged tert-butyl 2-aminoacetate in the synthesis of non-peptide analogs. These compounds often require precise functional group manipulation to achieve desired pharmacological effects. The reactivity of the amino group allows for further derivatization into amides, esters, or sulfonamides, expanding its utility in drug discovery pipelines. Notably, derivatives of tert-butyl 2-aminoacetate have been investigated for their potential antiviral and antibacterial properties, underscoring its importance in addressing emerging infectious diseases.
From a synthetic chemistry perspective, tert-butyl 2-aminoacetate offers a straightforward route to complex heterocycles through cyclization reactions. Its ability to participate in condensation reactions with carbonyl compounds makes it an indispensable tool for constructing five-membered rings such as pyrrolidines and piperidines. These heterocycles are prevalent motifs in many biologically active molecules, including anticonvulsants and antipsychotics. The versatility of CAS No. 6456-74-2 derivatives continues to drive innovation in synthetic methodologies.
Industrial applications of tert-butyl 2-aminoacetate extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its role as an intermediate in producing chiral auxiliaries and ligands has been pivotal in asymmetric synthesis processes. These processes are essential for generating enantiomerically pure compounds with minimal environmental impact—a growing priority in sustainable chemistry practices. The efficiency of catalytic systems incorporating tert-butyl 2-aminoacetate has been optimized through kinetic studies, leading to more sustainable production methods.
Recent research has also explored the use of tert-butyl 2-aminoacetate in material science applications. Its ability to form coordination complexes with transition metals has opened avenues for developing novel catalysts and luminescent materials. Such materials are critical for technologies ranging from organic electronics to energy storage devices. The tunable properties of these complexes make them attractive for next-generation technological innovations.
In conclusion,Tert-butyl 2-aminoacetate (CAS No. 6456-74-2) remains a cornerstone compound in modern chemical synthesis and drug development. Its unique structural features enable a wide range of applications across multiple industries, from pharmaceuticals to materials science. As research continues to uncover new synthetic possibilities and biological functions,tert-butyl 2-aminoacetate is poised to play an even greater role in shaping the future of chemical innovation.
6456-74-2 (tert-Butyl 2-aminoacetate) 関連製品
- 13048-66-3(propan-2-yl 2-aminoacetate)
- 38024-18-9(H-GLY-OTBU ACOH)
- 2286365-20-4(tert-Butyl 3-cyano-4-methylbenzylcarbamate)
- 149117-85-1(ethyl (R)-2-Boc-amino-4-pentenoate)
- 1807206-13-8(4-Chloro-2-iodo-5-nitropyridine)
- 852141-83-4(N-{3-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 2227681-49-2(methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate)
- 225648-21-5(2-(4-Methoxyphenyl)benzobthiophen-6-ol)
- 866157-60-0(4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline)
- 130683-46-4(2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid)

